Fmoc-(fmochmb)leu-OH
Description
Historical Context and Evolution of Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) represents a paradigm shift in the chemical synthesis of peptides, transforming it from a laborious and time-consuming solution-phase process into a streamlined and automatable methodology. The concept was introduced by R. Bruce Merrifield in 1963, a revolutionary innovation for which he was later awarded the Nobel Prize in Chemistry in 1984. peptide.comrsc.org The core principle of SPPS involves anchoring the C-terminal amino acid of a target peptide to an insoluble solid support, or resin. rsc.org This immobilization allows for the subsequent amino acids in the sequence to be added in a stepwise fashion. A key advantage of this technique is the ability to use large excesses of reagents to drive coupling reactions to completion, with purification at each step simplified to a mere filtration and washing of the resin to remove excess reagents and byproducts. rsc.orgpeptide.com
The evolution of SPPS has been marked by several key developments that have enhanced its efficiency, scope, and versatility. Initially, Merrifield introduced the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme in 1964. peptide.com This strategy utilizes the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable benzyl-based groups for side-chain protection. However, the repeated use of strong acid for Boc removal and the harsh conditions required for final cleavage from the resin (e.g., hydrogen fluoride) limited its application for more sensitive peptides. peptide.comnih.gov
A major breakthrough came in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. peptide.comrsc.org This led to the development of the Fmoc/tBu (Fmoc/tert-butyl) orthogonal protection strategy by Meienhofer and coworkers in 1978. peptide.com In this approach, the Fmoc group is removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups and the resin linkage are cleaved with a milder acid, trifluoroacetic acid (TFA). peptide.comaltabioscience.com This milder methodology expanded the range of peptides that could be synthesized, including those with sensitive modifications. altabioscience.com
Further advancements included the development of a variety of resins and linkers tailored for specific purposes, such as the Wang resin for synthesizing C-terminal acids and the Rink amide resin for peptide amides. peptide.comrsc.org The introduction of highly efficient coupling reagents and the automation of the entire process solidified SPPS as the dominant method for peptide synthesis, enabling the routine preparation of peptides and even small proteins. peptide.comsigmaaldrich.com
Table 1: Key Milestones in the Evolution of SPPS
| Year | Milestone | Significance |
|---|---|---|
| 1963 | R. Bruce Merrifield develops Solid-Phase Peptide Synthesis (SPPS). peptide.com | Revolutionized peptide synthesis by immobilizing the growing peptide chain on a solid support, simplifying purification. rsc.org |
| 1964 | Merrifield introduces the Boc/Bzl protection scheme. peptide.com | Established the first widely used orthogonal protection strategy for SPPS. |
| 1970 | Carpino and Han introduce the base-labile Fmoc protecting group. peptide.comrsc.org | Provided a milder alternative to the acid-labile Boc group, expanding the scope of SPPS. |
| 1973 | Wang develops the p-alkoxybenzyl alcohol (Wang) resin. peptide.com | Offered a versatile resin for the synthesis of C-terminal peptide acids under milder cleavage conditions. |
| 1978 | Meienhofer and coworkers develop the Fmoc/tBu strategy. peptide.com | Established the most widely used orthogonal protection scheme today, based on mild base and acid lability. |
| 1980s | Development of automated peptide synthesizers. | Greatly increased the speed and efficiency of peptide synthesis, making complex peptides more accessible. peptide.com |
Persistent Challenges in the Synthesis of "Difficult" Peptide Sequences: Aggregation Phenomena
Despite the profound success and widespread adoption of SPPS, the synthesis of certain peptide sequences remains a significant challenge. These so-called "difficult sequences" are prone to problems that hinder the step-by-step elongation of the peptide chain, leading to low yields and impure products. sigmaaldrich.comsmolecule.com The primary cause of these synthetic difficulties is the phenomenon of peptide chain aggregation on the solid support. rsc.orgnih.gov
Aggregation occurs when the growing peptide chains, anchored to the insoluble resin, interact with each other through non-covalent forces, primarily intermolecular hydrogen bonds. nih.govpeptide.com This self-association leads to the formation of stable secondary structures, most notably β-sheets. chempep.comub.edu The formation of these aggregated structures causes the peptide-resin matrix to collapse and become poorly solvated, rendering the N-terminal amino group inaccessible for subsequent deprotection and coupling reactions. smolecule.comnih.gov
Several factors contribute to a peptide's propensity for aggregation:
Hydrophobicity: Sequences rich in hydrophobic amino acids are particularly prone to aggregation as they seek to minimize contact with the polar synthesis solvents. nih.govpeptide.com
β-branched Amino Acids: Residues such as valine, isoleucine, and threonine can promote the formation of β-sheet structures, contributing to aggregation. nih.govsmolecule.com
Chain Length: Aggregation issues often become apparent once the peptide chain reaches a critical length, typically between 5 and 15 residues. peptide.comub.edu
The consequences of on-resin aggregation are severe and multifaceted. They include:
Incomplete Deprotection: The aggregated structure can sterically hinder the reagent (e.g., piperidine) from accessing the N-terminal Fmoc group, leading to incomplete removal.
Incomplete Coupling: Similarly, the activated amino acid may be unable to reach the deprotected N-terminus of the growing chain, resulting in deletion sequences (peptides missing one or more amino acids). nih.gov
Unreliable Monitoring: Standard colorimetric tests, like the ninhydrin (B49086) test, can become unreliable in the presence of severe aggregation, giving false negative results. nih.gov
Strategic Importance of Backbone Amide Protecting Groups in SPPS
To address the persistent problem of peptide aggregation, various strategies have been developed. One of the most effective and widely applicable methods is the introduction of temporary protecting groups on the backbone amide nitrogens of the growing peptide chain. peptide.compeptide.com This modification physically disrupts the hydrogen bonding network that is essential for the formation of the intermolecular β-sheet structures responsible for aggregation. peptide.comnih.gov By masking the amide proton, these protecting groups prevent the peptide chains from self-associating, thereby maintaining a more solvated and accessible state of the peptide-resin complex. nih.goviris-biotech.de
The 2-hydroxy-4-methoxybenzyl (Hmb) group is a prominent example of such a backbone-protecting moiety. nih.govpeptide.com It is introduced at specific residues within a difficult sequence to act as a "structure-breaker." The strategic placement of an Hmb group, often recommended for every six to seven residues within an aggregation-prone sequence, can effectively inhibit the onset of aggregation. peptide.comchempep.com This leads to significant improvements in both deprotection and coupling efficiencies, resulting in higher purity of the crude peptide product and increased final yields. sigmaaldrich.comsigmaaldrich.com
The building block Fmoc-(FmocHmb)Leu-OH , formally known as N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine, is a specialized derivative designed to incorporate both the amino acid leucine (B10760876) and the Hmb protecting group in a single coupling step. sigmaaldrich.com The Hmb group itself is temporarily protected with an additional Fmoc group on its 2-hydroxyl position. This O-Fmoc group prevents undesirable side reactions during the activation of the amino acid's carboxyl group and is conveniently removed during the subsequent standard Fmoc deprotection step with piperidine (B6355638). chempep.com
A key feature of the Hmb group is its design to facilitate the otherwise difficult acylation of the secondary amine it creates. The 2-hydroxyl group of the benzyl (B1604629) moiety assists in the coupling reaction through an O,N-intramolecular acyl transfer mechanism. nih.govpeptide.com The incoming activated amino acid first forms a phenyl ester with the hydroxyl group, which then rearranges to form the desired, more stable peptide bond. peptide.comnih.gov
The Hmb group is designed to be labile to the standard final cleavage conditions using trifluoroacetic acid (TFA), which regenerates the native peptide backbone. peptide.comsigmaaldrich.com Beyond preventing aggregation during synthesis, the use of Hmb protection has also been shown to suppress common side reactions, such as the formation of aspartimide at Asp-Gly or Asp-Asn sequences. sigmaaldrich.compeptide.com Therefore, backbone amide protection using building blocks like this compound is a critical strategy for the successful synthesis of "difficult" peptides, enabling access to sequences that would otherwise be intractable with conventional SPPS methods. sigmaaldrich.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H41NO8/c1-27(2)22-40(42(46)47)45(43(48)51-25-38-34-16-8-4-12-30(34)31-13-5-9-17-35(31)38)24-28-20-21-29(50-3)23-41(28)53-44(49)52-26-39-36-18-10-6-14-32(36)33-15-7-11-19-37(33)39/h4-21,23,27,38-40H,22,24-26H2,1-3H3,(H,46,47)/t40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZVDKKVQNKRCW-FAIXQHPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H41NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fmoc Fmochmb Leu Oh: Chemical Design and Synthetic Accessibility
Elucidation of the N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine Structure
The chemical compound Fmoc-(FmocHmb)Leu-OH is a derivative of the amino acid L-leucine, specifically designed for use in Fmoc-based solid-phase peptide synthesis. sigmaaldrich.com Its full chemical name, N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine, describes its intricate structure. sigmaaldrich.com The core of the molecule is L-leucine. The alpha-amino group of the leucine (B10760876) is doubly substituted. One substituent is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which serves as the temporary protecting group for the α-amino function during peptide chain elongation. chempep.com
The second substituent on the alpha-amino nitrogen is a 2-hydroxy-4-methoxybenzyl (Hmb) group. chempep.com The Hmb group is introduced as a backbone protecting group to disrupt secondary structure formation and aggregation during peptide synthesis. nih.gov Crucially, the hydroxyl function of the Hmb group is itself protected by a second Fmoc group, forming a 2-(Fmoc-oxy)-4-methoxybenzyl moiety. chempep.comsmolecule.com This dual Fmoc protection strategy is central to its utility in SPPS. The compound is a powder at room temperature and has a molecular weight of 711.80 g/mol . sigmaaldrich.comsigmaaldrich.com
| Property | Value | Reference |
|---|---|---|
| Full Chemical Name | N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 148515-87-1 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₄₄H₄₁NO₈ | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 711.80 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |
Synthetic Pathways for the this compound Building Block
The synthesis of this compound is a multi-step process designed to produce a building block that is stable under standard coupling conditions yet allows for selective deprotection when required. chempep.com This process is fundamental to its application in creating high-purity peptides that are otherwise difficult to synthesize. sigmaaldrich.com
The synthesis begins with the standard amino acid L-leucine as the primary precursor. iris-biotech.deanaspec.com The initial step typically involves the protection of the α-amino group of leucine with an Fmoc group, yielding Fmoc-L-Leu-OH. rsc.org
The key modification is the introduction of the 2-hydroxy-4-methoxybenzyl (Hmb) group onto the amide backbone. This is achieved through N-alkylation of the Fmoc-protected leucine. The Hmb group is specifically chosen for its ability to act as a temporary backbone protecting group, which is introduced to prevent the formation of hydrogen bonds between peptide chains. nih.govpeptide.com This inter-chain association is a primary cause of aggregation and results in low-yield syntheses of what are known as "difficult sequences". nih.gov The Hmb group is later removed under acidic conditions during the final cleavage of the peptide from the resin support. peptide.comchempep.com
The utility of this compound in SPPS is rooted in an orthogonal protection strategy. du.ac.inorganic-chemistry.org Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different chemical conditions without affecting each other. organic-chemistry.org This allows for selective chemical manipulations at different sites within a complex molecule.
In this case, the strategy combines the base-labile N-α-Fmoc group with the acid-labile Hmb group. chempep.com
N-α-Fmoc Group : This group is stable to acidic conditions but is readily cleaved by treatment with a secondary amine, typically a solution of piperidine (B6355638) in DMF. chempep.com This deprotection step reveals the free amino group for the subsequent coupling reaction in the growing peptide chain.
O-Fmoc on Hmb : The hydroxyl group of the Hmb moiety is also protected with an Fmoc group. This O-Fmoc protection is cleaved under the same piperidine treatment used to remove the N-α-Fmoc group of the preceding amino acid residue. chempep.comdu.ac.in
Hmb Group : After the O-Fmoc is removed, the Hmb group remains attached to the backbone nitrogen. It is stable throughout the subsequent coupling and deprotection cycles of the synthesis and is only removed during the final cleavage step, which typically employs strong acid treatment with trifluoroacetic acid (TFA). chempep.comdu.ac.in
This orthogonal scheme ensures that the backbone-protecting Hmb group remains in place to prevent aggregation throughout the peptide synthesis, while the N-α-Fmoc group can be selectively removed at each cycle to allow for chain elongation. acs.org
The primary purpose of using this compound is to improve the yield and purity of the final synthetic peptide. peptide.comsigmaaldrich.com By incorporating an Hmb-protected residue approximately every six to seven amino acids, particularly within hydrophobic or aggregation-prone sequences, the formation of secondary structures that hinder reagent access is effectively disrupted. du.ac.inpeptide.com This leads to more complete coupling reactions and a purer crude peptide product. sigmaaldrich.com
However, the synthesis of the this compound reagent itself must be optimized to ensure its quality and effectiveness. A potential side reaction during the use of Hmb-amino acids is the formation of cyclic lactones, which can lower the yield of the desired peptide. peptide.com To mitigate this and ensure efficient coupling, especially for the acylation of the N-terminal Hmb residue which can be slow, powerful coupling methods such as the use of symmetrical anhydrides or preformed acid fluorides are recommended. du.ac.in
Mechanistic Insights into Backbone Amide Protection by Fmoc Fmochmb Leu Oh
Elucidation of Aggregation Inhibition via Amide Bond Masking
A primary obstacle in the stepwise assembly of long or hydrophobic peptides is the propensity of the growing chain to aggregate. ekb.eg This phenomenon is driven by the formation of strong intermolecular and intramolecular hydrogen bonds between the backbone amide groups, leading to the adoption of stable β-sheet secondary structures. ekb.eg These structures render the N-terminus of the growing peptide inaccessible for the subsequent coupling reaction, resulting in truncated sequences and significantly reduced yields of the desired full-length peptide.
The core mechanism by which Fmoc-(FmocHmb)Leu-OH mitigates this issue is through direct masking of the amide bond. peptide.com The Hmb group is a form of reversible N-alkylation of the peptide bond. researchgate.net By substituting the hydrogen atom on the backbone amide nitrogen with the bulky Hmb group, the potential for hydrogen bond donation at that position is eliminated. peptide.com This disruption of the hydrogen-bonding network is critical; it effectively prevents the peptide chains from self-associating into the ordered β-sheet structures that are the hallmark of aggregation. peptide.comresearchgate.net The introduction of Hmb-protected amino acids at strategic points within a sequence known to be aggregation-prone can therefore maintain the peptide chain in a more solvated and accessible state on the solid support, leading to products of increased purity. sigmaaldrich.comsigmaaldrich.com
The effectiveness of this strategy has been demonstrated in the synthesis of notoriously difficult peptides, such as amyloid β fragments, where aggregation is a defining characteristic. peptide.com The Hmb group acts as a temporary solubilizing tag for the peptide backbone, which is later removed during the final acid-mediated cleavage from the resin. peptide.com
Conformational Effects on the Growing Peptide Chain and Reaction Environment
The incorporation of an Hmb group induces significant conformational changes in the growing peptide chain that extend beyond simply blocking a single hydrogen bond. The presence of the bulky N-alkyl Hmb substituent actively disrupts the formation of regular secondary structures. researchgate.net This steric hindrance prevents the peptide from folding into non-productive conformations, such as the β-sheets that precipitate aggregation. ucl.ac.uk
By breaking up these ordered structures, the peptide-resin matrix remains more solvated and swollen, which facilitates the diffusion of reagents to the reactive N-terminus. researchgate.net This improved reaction environment is a key factor in the success of this methodology. In essence, the Hmb group enforces a disordered conformation on the peptide backbone in its vicinity, ensuring the N-terminal amine remains exposed and available for subsequent acylation steps. researchgate.net
This approach has proven valuable in complex syntheses, including the preparation of cyclic peptides where specific conformations are required for successful ring closure. ucl.ac.uknih.gov While other methods, such as the use of pseudoproline dipeptides, can induce specific turns (cisoid amide bonds) to facilitate cyclization, Hmb protection works by a different principle: preventing stable, non-productive folded states. ucl.ac.uk However, the steric bulk of the Hmb group itself presents challenges, as the acylation of the Hmb-modified secondary amine can be difficult, a kinetic factor that must be carefully managed during synthesis. researchgate.net
Kinetic and Thermodynamic Considerations in Coupling Reactions with this compound
The use of this compound introduces a unique set of kinetic and thermodynamic considerations into the SPPS process. Thermodynamically, the primary advantage is the disruption of aggregation. By preventing the formation of highly stable, insoluble β-sheet aggregates, the system avoids falling into a thermodynamic sink that would otherwise halt the synthesis. This results in enhanced solubility of the growing peptide and improved yields. researchgate.net
From a kinetic perspective, the benefits are coupled with significant challenges. While preventing aggregation leads to better and more predictable deprotection and acylation kinetics for subsequent residues, the coupling step immediately following the Hmb-modified residue is often problematic. researchgate.net The Hmb group creates a sterically hindered secondary amine, which is significantly less nucleophilic than a primary amine, making its acylation kinetically challenging. researchgate.netnih.gov This can lead to slow or incomplete coupling reactions, requiring extended reaction times, higher temperatures (e.g., microwave irradiation), or more potent coupling reagents to achieve acceptable yields. ucl.ac.uknih.gov
Furthermore, a potential side reaction can occur during the coupling of Hmb-amino acids, where they may form cyclic lactones, reducing the yield of the desired peptide product. peptide.com The choice of coupling conditions is therefore a critical parameter that must be optimized to balance the benefits of aggregation disruption against the kinetic difficulties of the coupling step.
The following table summarizes research findings related to the synthesis of challenging peptides, highlighting the outcomes when using Hmb-protected amino acids.
| Peptide/System | Challenge | Approach | Outcome | Citation(s) |
| Penta-peptide Cyclization | Failure to cyclize due to non-productive folding | Incorporation of Fmoc-(Hmb)Leu-OH | Successful incorporation of the Hmb residue, but subsequent chain extension and on-resin cyclization failed. | ucl.ac.uk |
| ProTx-II Toxin Analogues | Synthesis failure due to on-resin aggregation | Insertion of Hmb-protected amino acids at multiple positions (including Leu) | Successful synthesis of the complex, multi-ring peptide was achieved. | nih.gov |
| General "Difficult Sequences" | Aggregation, low purity | Use of Hmb derivatives | Results in better acylation/deprotection kinetics and enhanced reaction rates, but coupling to the Hmb-modified residue is "extremely difficult". | researchgate.net |
| Amyloid β Peptides | Severe aggregation during synthesis | Incorporation of Fmoc-(Fmoc-Hmb)amino acids | Improved synthetic yields. However, risk of cyclic lactone formation during coupling can reduce product yield. | peptide.com |
Applications of Fmoc Fmochmb Leu Oh in Complex Peptide Synthesis
Synthesis of Highly Hydrophobic and Aggregation-Prone Peptide Sequences
A primary application of Fmoc-(FmocHmb)Leu-OH lies in its ability to facilitate the synthesis of peptides that are prone to aggregation. sigmaaldrich.comsmolecule.comsigmaaldrich.com This issue is especially prevalent in sequences rich in hydrophobic amino acids, which can form stable secondary structures and aggregate during SPPS, leading to incomplete reactions and low purity of the final product. researchgate.net The Hmb group on the leucine (B10760876) residue disrupts the inter- and intra-chain hydrogen bonding that drives this aggregation, thereby improving the solvation of the growing peptide chain. peptide.com This disruption ensures that the reactive sites remain accessible for subsequent coupling reactions. researchgate.net
Case Studies: Synthesis of Challenging Protein Fragments (e.g., Surfactant Protein B, ProTx-II)
The utility of Hmb-protected amino acids is exemplified in the synthesis of complex, biologically active peptides.
Surfactant Protein B (SP-B): The N-terminal segment of human surfactant protein B (SP-B1-25) is a notoriously difficult sequence to synthesize due to its high hydrophobicity, which can lead to aggregation. drbenross.comnih.gov In one study, while a low-loading resin was effective in mitigating aggregation during the manual Fmoc-SPPS of SP-B1-25, the use of this compound at position 14 was also investigated as a strategy to overcome these synthetic challenges. drbenross.comuq.edu.au Although in this specific instance with a low-loading resin no additional benefit was observed, the principle of using backbone protection for such sequences remains a key strategy. uq.edu.au
ProTx-II: ProTx-II is a 30-amino acid peptide toxin from tarantula venom with a complex structure containing three disulfide bonds. acs.orgresearchgate.net The synthesis of analogues of ProTx-II has utilized this compound to navigate difficult coupling steps. acs.orgcore.ac.uk Specifically, in the solid-phase synthesis of lanthionine-bridged analogues of ProTx-II, this compound was incorporated at position 23 to improve the synthetic outcome. acs.org This highlights its role in assembling complex peptides with intricate architectures.
Application in Peptide Libraries and Combinatorial Chemistry
The efficiency and reliability offered by this compound are advantageous in the construction of peptide libraries. Peptide libraries are powerful tools for drug discovery and require the synthesis of a large number of diverse peptide sequences. nih.gov The prevention of aggregation by incorporating Hmb-protected residues ensures that a wider range of sequences can be successfully synthesized, leading to more comprehensive and reliable libraries. sigmaaldrich.com This is crucial for accurately screening for biological activity without the confounding factor of synthesis failure for certain "difficult" sequences.
Mitigation of Undesired Side Reactions (e.g., Aspartimide Formation, Piperidide By-products)
Beyond preventing aggregation, the Hmb protecting group plays a role in suppressing common side reactions in Fmoc-SPPS. One of the most significant of these is aspartimide formation, which occurs at Asp-Gly or Asp-Ser sequences and leads to a mixture of by-products that are difficult to separate from the target peptide. sigmaaldrich.comresearchgate.netbiotage.com While dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are a primary solution, the general principle of backbone protection with groups like Hmb can also contribute to minimizing this side reaction by sterically hindering the cyclization that initiates aspartimide formation. smolecule.comsemanticscholar.orgresearchgate.net Furthermore, the use of Hmb-protected derivatives has been found to suppress the formation of piperidide-related by-products. sigmaaldrich.comsigmaaldrich.com
Facilitation of Downstream Processing: Improved Solubility of Protected Peptide Intermediates
The benefits of the Hmb group can extend beyond the solid phase. If the Hmb group is retained on the peptide after cleavage from the resin, it can significantly improve the solubility of the protected peptide fragment in organic solvents. smolecule.comsigmaaldrich.com This is particularly valuable in fragment condensation strategies, where large, protected peptide segments are synthesized and then ligated in solution. The enhanced solubility of these intermediates facilitates their handling, purification, and subsequent coupling reactions, making the synthesis of very long peptides and small proteins more feasible. sigmaaldrich.com
Integration and Performance in Automated Solid-Phase Peptide Synthesis Systems
This compound and other Hmb-protected amino acids are fully compatible with automated SPPS platforms. beilstein-journals.orgmolport.com The standard protocols for coupling and deprotection in automated synthesizers can be readily adapted for the use of these specialized building blocks. peptide.comucl.ac.uk The ability to automate the incorporation of Hmb-protected residues is crucial for the efficient synthesis of long and complex peptides, as it allows for the reliable and unattended production of sequences that would otherwise require significant manual intervention. researchgate.netgoogleapis.com The integration of such tools into automated systems represents a significant advancement in the capability of peptide synthesis technology. beilstein-journals.org
Comparative Analysis and Limitations of Fmoc Fmochmb Leu Oh Chemistry
Comparative Efficacy with Other Backbone Protecting Groups (e.g., Dmb)
The 2,4-dimethoxybenzyl (Dmb) group is another common backbone protecting group used to disrupt interchain hydrogen bonding, the primary cause of on-resin aggregation. peptide.com Both Hmb and Dmb are acid-labile and can be removed during the final trifluoroacetic acid (TFA) cleavage step. ug.edu.plrsc.org
A key difference lies in the coupling step. The 2-hydroxy group on the Hmb moiety facilitates the acylation of the secondary amine. The incoming activated amino acid initially forms a phenyl ester with this hydroxyl group, which then undergoes an intramolecular O→N acyl transfer to form the desired tertiary amide. peptide.comsigmaaldrich.comnih.gov This mechanism makes coupling onto Hmb-protected residues generally more manageable than onto the more sterically hindered Dmb-protected residues. ug.edu.plresearchgate.net
However, Dmb holds an advantage in specific contexts. For instance, Dmb is often preferred for protecting glycine (B1666218) residues, particularly in Asp-Gly sequences, as it effectively prevents aspartimide formation. peptide.comresearchgate.net While Hmb also reduces aspartimide formation, the use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH has become a standard approach for incorporating this problematic dipeptide motif. peptide.compeptide.comsigmaaldrich.com The bulkiness of Dmb, which makes direct coupling difficult, is circumvented by using pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptides. researchgate.netpeptide.com In contrast, Hmb's utility is not restricted to glycine, and derivatives of more hindered amino acids are available. ug.edu.plresearchgate.net
| Feature | Hmb (2-hydroxy-4-methoxybenzyl) | Dmb (2,4-dimethoxybenzyl) |
|---|---|---|
| Mechanism | Disrupts secondary structure by blocking backbone N-H hydrogen bonding. peptide.com | Disrupts secondary structure by blocking backbone N-H hydrogen bonding. peptide.com |
| Coupling Efficiency | Coupling is facilitated by an O→N acyl transfer via the 2-hydroxy group, making it generally easier. ug.edu.plnih.gov | Coupling to the secondary amine is sterically hindered and difficult. peptide.comresearchgate.net Often incorporated as dipeptides. peptide.com |
| Primary Application | General use for various amino acids to prevent aggregation. ug.edu.plsigmaaldrich.com Also used to suppress aspartimide formation. chempep.com | Primarily used for glycine, especially in Asp-Gly sequences, to prevent aspartimide formation. peptide.comresearchgate.net |
| Limitations | Can form cyclic lactones during coupling. peptide.compeptide.com The free hydroxyl group can be problematic in certain applications like phosphopeptide synthesis. ug.edu.plrsc.org | Limited use for non-sterically hindered amino acids (mainly Gly) due to coupling difficulty. ug.edu.plnih.gov |
| Cleavage | Removable with standard TFA cleavage cocktails. ug.edu.plsigmaaldrich.com |
Assessment Against Pseudoproline and Other Aggregation-Suppressing Building Blocks
Pseudoproline dipeptides are another powerful tool for mitigating aggregation. nih.govwikipedia.org These are formed from serine or threonine residues, creating a temporary oxazolidine (B1195125) ring structure that introduces a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets. wikipedia.orgsigmaaldrich.com
Comparative studies have shown that while both Hmb and pseudoproline derivatives significantly improve the purity of crude peptides in "difficult" sequences, pseudoproline incorporation is often superior. nih.gov The primary advantage of pseudoprolines is the circumvention of a difficult coupling step; they are introduced as dipeptides, avoiding the need to acylate a sterically hindered secondary amine. wikipedia.orgsigmaaldrich.com In contrast, a major drawback of the Hmb strategy is the often slow and incomplete coupling of the amino acid immediately following the Hmb-protected residue. researchgate.netnih.gov
However, the application of pseudoprolines is limited to sequences containing serine, threonine, or cysteine. researchgate.netwikipedia.org The Hmb strategy is more versatile, as it is not restricted to these specific residues. sigmaaldrich.comsigmaaldrich.com Therefore, for hydrophobic sequences lacking Ser or Thr, Hmb or Dmb protection provides a crucial alternative. sigmaaldrich.com
| Feature | Fmoc-(Hmb)Leu-OH | Pseudoproline Dipeptides |
|---|---|---|
| Mechanism | Backbone N-H protection disrupts interchain hydrogen bonding. peptide.com | Induces a "kink" in the peptide backbone via a temporary oxazolidine/thiazolidine ring. wikipedia.org |
| Scope of Use | Applicable to a wide range of amino acids. sigmaaldrich.comsigmaaldrich.com | Limited to sequences containing Serine, Threonine, or Cysteine. researchgate.netwikipedia.org |
| Synthetic Efficiency | Can lead to slow and incomplete coupling of the subsequent amino acid. researchgate.netnih.gov | Generally superior synthetic efficiency and crude peptide purity. nih.gov Avoids difficult coupling onto a secondary amine. wikipedia.org |
| Incorporation | Incorporated as a single modified amino acid. sigmaaldrich.com | Incorporated as a dipeptide building block. sigmaaldrich.com |
| Cleavage | The protecting element is removed during the final TFA cleavage, regenerating the native peptide sequence. chempep.comsigmaaldrich.com |
Analysis of Potential Side Reactions During Incorporation and Deprotection
Another consideration is the reactivity of the Hmb group itself. The free 2-hydroxyl group, while beneficial for the coupling mechanism, can be a site for unwanted side reactions in specific applications. For instance, during the synthesis of phosphopeptides, this hydroxyl group must be temporarily protected (e.g., with an acetyl group) to prevent its phosphorylation, which would render the Hmb group resistant to acid cleavage. rsc.org
During deprotection, the cleavage of the Hmb group with TFA generates reactive carbocations. These cations can lead to side reactions, particularly the alkylation of sensitive residues like unprotected tryptophan. sigmaaldrich.com Therefore, the use of scavengers in the cleavage cocktail is highly recommended, as is the use of tryptophan with its indole (B1671886) side chain protected (e.g., by a Boc group). sigmaaldrich.com
Considerations for Cleavage and Final Deprotection of Hmb-Protected Peptides
The Hmb group is designed to be cleaved under standard final deprotection conditions using concentrated TFA. ug.edu.plchempep.com Typically, a 2-hour treatment with a TFA-based cocktail is sufficient to remove the Hmb group along with other acid-labile side-chain protecting groups like tBu, Trt, and Pbf. thermofisher.com
The composition of the cleavage cocktail is critical to minimize side reactions. The generation of benzyl-type cations from Hmb cleavage necessitates the inclusion of scavengers. nih.gov A common and effective cocktail is Reagent K, which consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). peptide.com Another option is Reagent B, which uses triisopropylsilane (B1312306) (TIS) as a scavenger. sigmaaldrich.compeptide.com For peptides containing tryptophan, the use of Fmoc-Trp(Boc)-OH is strongly advised to prevent alkylation by the Hmb cleavage products. sigmaaldrich.com
In some cases, it can be advantageous to retain the Hmb group on the cleaved peptide to improve its solubility and facilitate purification by HPLC. nih.govsigmaaldrich.com This can be achieved by acetylating the 2-hydroxyl group of Hmb on the resin, which significantly increases its stability to TFA. sigmaaldrich.comnih.gov After purification of the backbone-protected peptide, the native peptide can be regenerated by removing the acetyl group (e.g., with piperidine) followed by a final TFA cleavage to remove the now-labilized Hmb group. sigmaaldrich.com
| Reagent | Composition | Key Considerations |
|---|---|---|
| Standard (e.g., Reagent K) | TFA/Water/Phenol/Thioanisole/EDT (e.g., 82.5:5:5:5:2.5) peptide.com | Effective for most peptides, including those with arginine. Scavengers protect sensitive residues. |
| TIS-based (e.g., Reagent B) | TFA/Phenol/Water/TIS (e.g., 88:5:5:2) peptide.com | Good for Trp-containing peptides (when Trp is Boc-protected). TIS is an effective carbocation scavenger. sigmaaldrich.com |
| TFA/Water/TIPS | TFA/Water/Triisopropylsilane (e.g., 95:2.5:2.5) rsc.org | A common general-purpose cocktail. Reaction time is typically 2-3 hours. rsc.org |
Future Perspectives and Advanced Research Directions
Development of Next-Generation Hmb-Analogues with Enhanced Properties
While the Hmb protecting group has proven effective, research is ongoing to develop next-generation analogues that address some of its limitations and offer enhanced properties. A notable challenge with Hmb-protected amino acids is the potential for side reactions, such as the formation of cyclic lactones during the coupling step, which can lower the yield of the desired peptide. peptide.compeptide.com
To mitigate this, researchers have explored the use of the 2,4-dimethoxybenzyl (Dmb) group. peptide.compeptide.com Unlike Hmb, the Dmb group lacks the hydroxyl functionality, thus preventing the formation of cyclic lactones. peptide.compeptide.com However, coupling to Dmb-protected amino acids is often more challenging. peptide.com A common strategy to overcome this is the use of Dmb-dipeptides, which have demonstrated improved reaction rates and higher yields. peptide.compeptide.com
Future research in this area is likely to focus on:
Fine-tuning steric and electronic properties: Designing novel Hmb analogues with modified substitution patterns on the benzyl (B1604629) ring to optimize their reactivity and stability. This could involve the introduction of electron-withdrawing or -donating groups to modulate the lability of the protecting group and the efficiency of the O-to-N acyl shift. peptide.com
Improving solubility: Developing analogues that enhance the solubility of the protected peptide fragments, not just during synthesis but also for subsequent applications. sigmaaldrich.com
Orthogonal protection strategies: Creating Hmb derivatives that are compatible with a wider range of orthogonal protecting group schemes, allowing for the synthesis of more complex and modified peptides. cem.comacs.org
A comparative study has shown that while both Hmb-protected amino acids and pseudoproline building blocks improve the purity of crude peptides, pseudoproline incorporation was found to be superior due to slower and incomplete coupling of the amino acid following the Hmb-amino acid. acs.org This highlights the need for continued development of backbone protection strategies.
Exploration of Novel Applications Beyond Linear Peptide Synthesis
The application of Hmb-protected amino acids, including Fmoc-(FmocHmb)Leu-OH, has predominantly been in the context of linear solid-phase peptide synthesis to prevent aggregation. peptide.comsigmaaldrich.com However, the unique properties of the Hmb group suggest its potential in other advanced applications.
Cyclic Peptides: The synthesis of cyclic peptides often presents significant challenges, with low yields being a common issue. google.com The introduction of backbone-modifying groups, such as Hmb, can pre-organize the linear peptide precursor for more efficient cyclization. google.com This strategy has been shown to increase the yields of cyclic peptides under mild conditions, both in solution and on-resin. google.com Future exploration could involve a systematic study to quantify the effects of Hmb incorporation on cyclization yields for a variety of peptide sequences. google.com
Peptidomimetics and Modified Peptides: The Hmb group can be envisioned as a tool in the synthesis of peptidomimetics, where the peptide backbone is altered to improve properties like stability and bioavailability. google.com Furthermore, the "switchable" nature of a modified Hmb protecting group has been demonstrated for cysteine thiol protection in native chemical ligation (NCL), a powerful technique for the synthesis of large proteins. researchgate.net This "Hmb(off/on)" system is stable during SPPS but can be converted to an acid-labile form under neutral aqueous conditions, allowing for controlled deprotection. researchgate.net This opens up avenues for using Hmb-based strategies in the chemical synthesis of proteins and other complex biomolecules.
Drug Delivery and Biomaterials: The ability of the Hmb group to modulate the physical properties of peptides, such as solubility, could be harnessed in the design of peptide-based drug delivery systems or self-assembling biomaterials. By strategically incorporating Hmb-protected residues, it may be possible to control the aggregation and release profiles of therapeutic peptides or the formation of peptide-based hydrogels.
Advanced Spectroscopic and Computational Approaches for Mechanistic Studies
A deeper understanding of the mechanism by which the Hmb group facilitates peptide synthesis is crucial for its rational application and the design of improved analogues. Advanced spectroscopic and computational methods can provide invaluable insights.
Spectroscopic Techniques:
NMR Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) can be used to study the conformation of Hmb-containing peptides both on-resin and in solution. ucl.ac.uk This can help to elucidate how the Hmb group disrupts secondary structure formation and prevents aggregation.
FTIR and Raman Spectroscopy: These techniques can monitor the progress of coupling reactions and deprotection steps in real-time during SPPS, providing kinetic data and insights into the reaction mechanism. nih.gov
Fluorescence Spectroscopy: The intrinsic fluorescence of the Fmoc group can be utilized to monitor deprotection kinetics. researchgate.net The synthesis of fluorescently-labeled amino acids can also aid in studying peptide-membrane interactions or cellular uptake. researchgate.net
Computational Modeling:
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of Hmb-protected peptides on a solid support, providing a dynamic picture of how they prevent chain aggregation at the molecular level.
Quantum Mechanics (QM) Calculations: QM methods can be used to investigate the electronic structure of the Hmb group and the transition states of the O-to-N acyl shift, helping to refine the design of next-generation analogues with optimized reactivity. peptide.com
By combining experimental and computational approaches, a comprehensive model of Hmb-assisted peptide synthesis can be developed, enabling more precise control over the synthesis of challenging peptide sequences.
Green Chemistry Approaches in the Synthesis and Application of this compound
The pharmaceutical industry's increasing focus on sustainability has driven efforts to make peptide synthesis more environmentally friendly. advancedchemtech.comrsc.org For every kilogram of a peptide drug produced, tons of solvents and reagents can be consumed, highlighting the need for greener alternatives. advancedchemtech.com
Greener Solvents and Reagents: A major goal is to replace hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more benign alternatives. advancedchemtech.comrsc.org Research has explored the use of water, ethanol, and other "green" solvents in SPPS. advancedchemtech.comcsic.es While the hydrophobic nature of the Fmoc group can present challenges in aqueous media, innovative approaches like using water-dispersible nanoparticles of Fmoc-amino acids have shown promise. csic.es
Process Optimization:
Continuous Flow Synthesis: Moving from traditional batch processes to continuous flow systems can significantly reduce the consumption of reagents and solvents and improve reaction efficiency. advancedchemtech.comoxfordglobal.com
Minimal-Rinsing and In Situ Deprotection: Strategies that reduce the number of washing steps, such as minimal-rinsing SPPS (MR-SPPS) and in situ Fmoc removal, can dramatically decrease solvent waste. teknoscienze.compeptide.com
Convergent Synthesis: Synthesizing shorter peptide fragments that are then combined (convergent synthesis) can reduce the total number of synthetic steps and the amount of waste generated compared to a linear approach. advancedchemtech.com
Atom Economy and Reagent Recovery: The development of more efficient coupling reagents and protecting groups that can be easily recovered and reused would significantly improve the atom economy and sustainability of peptide synthesis. rsc.org The long-term vision includes developing entirely new synthetic platforms that utilize raw materials with a lower environmental impact. nih.gov
By integrating these green chemistry principles into the synthesis and application of this compound and its future analogues, the environmental footprint of producing complex and therapeutically important peptides can be substantially reduced.
Q & A
Q. What is the role of Fmoc-(FmocHmb)Leu-OH in solid-phase peptide synthesis (SPPS)?
this compound is a protected leucine derivative designed to enhance the synthesis of hydrophobic peptides. Its dual protection strategy involves:
- Fmoc Group : Temporarily protects the α-amino group, allowing sequential deprotection with 20% piperidine in DMF during SPPS .
- FmocHmb Group : Acts as a steric shield to minimize peptide chain aggregation, improving solubility and synthesis efficiency for challenging sequences like β-sheet-prone peptides . This compound is particularly effective in synthesizing peptides with high hydrophobicity, where aggregation typically reduces yield and purity.
Q. How do the Fmoc and FmocHmb groups prevent peptide aggregation during synthesis?
- Fmoc Group : Provides base-labile protection, enabling selective deprotection without disrupting the peptide-resin linkage. Its fluorene moiety enhances hydrophobicity, which can aid in purification .
- FmocHmb Group : A hydroxyl-based temporary protector that reduces interchain interactions by sterically hindering aggregation. This is critical for sequences prone to β-sheet formation, which often stall synthesis . Together, these groups improve solubility in organic solvents (e.g., DMF) and ensure stepwise elongation with minimal side reactions.
Q. What are the standard deprotection conditions for this compound?
- Fmoc Removal : Achieved via β-elimination using 20% piperidine in DMF (2 × 5 min treatments), followed by thorough washing to remove dibenzofulvene byproducts .
- FmocHmb Removal : Requires acidic cleavage (e.g., 95% trifluoroacetic acid (TFA) with scavengers like triisopropylsilane) during resin cleavage, typically in the final step of SPPS . Note: The FmocHmb group remains intact during intermediate deprotection steps, ensuring continuous protection against aggregation.
Advanced Research Questions
Q. How can coupling efficiency be optimized for hydrophobic peptides using this compound?
Key methodological adjustments include:
- Coupling Reagents : Use PyBOP or HBTU with 1-2 equivalents of DIEA to activate the carboxyl group, ensuring efficient acylation .
- Extended Coupling Times : Increase reaction time to 2–4 hours for sterically hindered residues .
- Solvent Optimization : Additives like 2% v/v 1,2-ethanedithiol in DMF can reduce disulfide formation in cysteine-rich peptides . Comparative studies show that FmocHmb derivatives outperform standard Fmoc-Leu-OH in synthesizing peptides with >80% yield under optimized conditions .
Q. What analytical techniques validate the purity and structure of peptides synthesized with this compound?
- HPLC : Reverse-phase C18 columns with 0.1% TFA/acetonitrile gradients achieve >98% purity (e.g., Alltima C18, 5-µm particles) .
- Mass Spectrometry (MS) : Confirms molecular weight consistency (e.g., deviation <0.05 Da) .
- NMR : Verifies structural integrity via ¹H/¹³C spectra, particularly for chiral centers and protecting group integrity .
- TLC : Detects free amino acids (Rf comparison) to assess coupling completeness .
Q. How should researchers address incomplete coupling or low yields in SPPS with this compound?
Troubleshooting strategies include:
- Steric Hindrance Mitigation : Use bulky coupling reagents (e.g., HATU) or microwave-assisted synthesis to enhance reactivity .
- Aggregation Control : Incorporate 5% DMSO in DMF to disrupt β-sheet formation during elongation .
- Real-Time Monitoring : Employ Kaiser or chloranil tests after each coupling step to detect unreacted amines . Studies indicate that iterative optimization cycles improve yields by 30–50% in problematic sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
